molecular formula C16H16N2O4 B5755539 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide

Cat. No. B5755539
M. Wt: 300.31 g/mol
InChI Key: HVEUPMXBYQTLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide, also known as DNAA, is a chemical compound that has recently gained attention in the field of scientific research. DNAA is a small molecule that has been found to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which can result in the inhibition of cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of Alzheimer's disease. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has also been found to have antioxidant properties and can reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is its high yield and purity. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can be synthesized using a simple and efficient method, and the resulting product is of high purity. Another advantage is its potential therapeutic applications in the treatment of various diseases. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to improve its solubility and bioavailability to make it more suitable for in vivo studies. Additionally, the potential use of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide as a drug delivery system for other compounds should be explored. Overall, the research on 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide holds promise for the development of novel therapeutics for various diseases.

Synthesis Methods

2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can be synthesized using a simple and efficient method. The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 3,4-dimethylphenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to obtain 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide. The yield of this synthesis method is high, and the purity of the product is also good.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. Additionally, 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-6-7-15(8-12(11)2)22-10-16(19)17-13-4-3-5-14(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEUPMXBYQTLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide

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